Aranorosin

MRSA resistance circumvention aminoglycoside potentiation AAC(6′)/APH(2″) inhibition

Researchers investigating aminoglycoside resistance circumvention in MRSA face a critical shortage of validated AAC(6′)/APH(2″) inhibitors. Aranorosin directly addresses this gap as one of the only documented natural product inhibitors of this bifunctional resistance enzyme. • 64-fold potentiation of arbekacin against ABK-resistant MRSA (strain TH-1466) at 0.5 μg/mL • 16-fold MIC₅₀ reduction across 26 clinical MRSA isolates • Purified enzyme IC₅₀ ≈ 2.6 μM; also inhibits Bcl-2 anti-apoptotic function • Structurally unique 1-oxaspiro[4,5]decane cis-bisoxirane scaffold validated by total synthesis Supplied with CoA; ≥95% purity; global shipping available.

Molecular Formula C23H33NO6
Molecular Weight 419.5 g/mol
Cat. No. B10799327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranorosin
Molecular FormulaC23H33NO6
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O
InChIInChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1
InChIKeyJHTWWPWUODMKEO-BPILEAOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranorosin Fungal Polyketide Antibiotic for Antimicrobial Resistance and Apoptosis Research


Aranorosin (CAS 117184-53-9, C23H33NO6) is a fungal secondary metabolite originally isolated from Pseudoarachniotus roseus (also classified as Gymnascella sp.), characterized by a structurally unique 1-oxaspiro[4,5]decane ring system containing an acid/base-sensitive cis-bisoxirane moiety within a hexa-functionalized cyclohexane core [1] [2]. First characterized in 1988, aranorosin exhibits a multi-target biological profile with documented antimicrobial activity against Gram-positive bacteria and fungi, circumvention of arbekacin resistance in methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of the bifunctional aminoglycoside-modifying enzyme AAC(6′)/APH(2″), and capacity to inhibit anti-apoptotic functions regulated by Bcl-2 [3] [4] [5].

Why Aranorosin Cannot Be Substituted by Generic Aminoglycoside Adjuvants or Common Bcl-2 Inhibitors


Substitution of aranorosin with alternative agents in the same functional categories is not scientifically valid due to distinct and non-overlapping mechanistic specificity. In the context of aminoglycoside resistance circumvention, aranorosin is one of the only documented natural product inhibitors of the bifunctional enzyme AAC(6′)/APH(2″), a resistance determinant that confers high-level resistance to multiple aminoglycosides including arbekacin, gentamicin, and kanamycin [1]. Common resistance-modifying agents such as β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump inhibitors lack activity against this specific aminoglycoside-modifying enzyme. In the apoptosis regulation domain, aranorosin inhibits the anti-apoptotic function of Bcl-2 through a mechanism distinct from clinically established Bcl-2 family inhibitors (e.g., venetoclax, navitoclax), which primarily target BH3-domain interactions [2]. Furthermore, structurally related congeners isolated from the same fungal strain—including aranorosinol A, aranorosinol B (reduced C8 forms), and aranochlor A/B (monoepoxy chloro derivatives)—exhibit reduced antifungal activity compared to aranorosin, demonstrating that even minor structural modifications within the same biosynthetic family substantially alter potency [3].

Aranorosin Quantitative Differentiation Evidence Against Comparators in MRSA Resistance Circumvention and Bcl-2 Inhibition


Aranorosin-Mediated 64-Fold Potentiation of Arbekacin Against Arbekacin-Resistant MRSA

In a direct head-to-head comparison using a single arbekacin-resistant MRSA strain (TH-1466), the addition of aranorosin at 0.5 μg/mL reduced the minimum inhibitory concentration (MIC) of arbekacin from 16 μg/mL to 0.25 μg/mL, representing a 64-fold enhancement in antimicrobial potency [1]. This effect is attributable to aranorosin's inhibition of the bifunctional aminoglycoside-modifying enzyme AAC(6′)/APH(2″), a primary determinant of high-level arbekacin resistance in clinical MRSA isolates. In the same assay, aranorosin alone exhibited an MIC of 2 μg/mL against this strain, confirming that the observed potentiation is synergistic rather than attributable to direct antibacterial activity of aranorosin at the combination concentrations employed [1].

MRSA resistance circumvention aminoglycoside potentiation AAC(6′)/APH(2″) inhibition

Population-Level MIC50 Reduction in Arbekacin-Resistant MRSA by Aranorosin

In a population-level analysis of 26 distinct arbekacin-resistant MRSA clinical isolates, the addition of aranorosin at 0.5 μg/mL reduced the MIC50 of arbekacin from 8 μg/mL to 0.5 μg/mL, representing a 16-fold improvement in potency against the median strain [1]. The MIC range across the 26 strains narrowed from 4–32 μg/mL without aranorosin to 0.25–2 μg/mL with aranorosin at 0.5 μg/mL, demonstrating consistent potentiation across genetically diverse resistant isolates. At a lower aranorosin concentration of 0.25 μg/mL, the MIC50 was reduced to 2 μg/mL (4-fold reduction), while at 0.125 μg/mL the MIC50 was 4 μg/mL (2-fold reduction), establishing a clear concentration-dependent relationship [1].

MRSA population susceptibility MIC50 reduction resistance circumvention

Enzymatic Inhibition of AAC(6′)/APH(2″) by Aranorosin at Low Micromolar Concentrations

Aranorosin directly inhibits the bifunctional aminoglycoside-modifying enzyme AAC(6′)/APH(2″) with an IC50 value of approximately 2.6 μM (1.1 μg/mL) in an in vitro enzyme assay measuring acetyltransferase activity [1]. This enzyme is responsible for conferring high-level resistance to multiple clinically important aminoglycosides, including arbekacin, gentamicin, tobramycin, and kanamycin, through both N-acetylation and O-phosphorylation mechanisms. The observed IC50 is within the concentration range used in the MIC combination studies (0.125–0.5 μg/mL corresponds to approximately 0.3–1.2 μM), supporting a mechanistic link between enzyme inhibition and functional resistance circumvention [1].

aminoglycoside-modifying enzyme AAC(6′)/APH(2″) inhibition enzyme kinetics

Reduced Viability in Apoptosis-Resistant HeLa/Bcl-2 Cells by Aranorosin

Aranorosin reduces viability specifically in HeLa cells engineered to overexpress the anti-apoptotic protein Bcl-2 (HeLa/Bcl-2 cells), which are characteristically resistant to apoptosis induction by conventional cytotoxic agents [1]. While aranorosin at 1 mg/mL (approximately 2.4 mM) reduced viability in this Bcl-2-overexpressing line, a synthetic derivative (K050) based on the aranorosin scaffold demonstrated substantially enhanced potency, inducing apoptosis at sub-micromolar concentrations when combined with anti-Fas antibody treatment [2]. This cellular activity profile, wherein activity is retained against Bcl-2-overexpressing cells that are otherwise apoptosis-resistant, distinguishes aranorosin from conventional cytotoxic agents that lose efficacy in the context of Bcl-2 overexpression [1].

Bcl-2 inhibition apoptosis resistance cancer cell viability

Superior Antifungal Activity of Aranorosin Relative to Naturally Occurring Congeners from the Same Fungal Strain

In a comparative structure-activity analysis of natural metabolites from Pseudoarachniotus roseus, aranorosin exhibited antifungal activity comparable to the clinically established azole antifungal ketoconazole in in vitro assays, whereas the reduced C8 forms (aranorosinol A and aranorosinol B) and the monoepoxy chloro derivatives (aranochlor A and aranochlor B) showed reduced antifungal potency [1] [2]. This structure-activity relationship indicates that the intact cyclohexanone bisoxirane moiety is critical for maximal antifungal activity. The reduced activity of naturally occurring biosynthetic congeners within the same organism highlights the functional uniqueness of the parent aranorosin structure [1].

structure-activity relationship antifungal activity aranorosin analogs

Broad-Spectrum Antimicrobial Activity Profile Against Bacterial and Fungal Targets

Aranorosin demonstrates antimicrobial activity against Bacillus subtilis (Gram-positive bacteria), Aspergillus niger (filamentous fungus), and Candida albicans (yeast) at a test concentration of 1 mg/mL [1] [2]. This broad-spectrum activity profile across both bacterial and fungal taxa is consistent with the compound's original classification as an antifungal antibiotic with additional antibacterial properties. Notably, the Gram-positive antibacterial activity includes both vegetative bacterial forms (B. subtilis) and the clinically relevant pathogen C. albicans, indicating potential utility as a broad-spectrum antimicrobial chemical probe. Comparative MIC data against other standard antimicrobial agents or additional microbial strains are not available in the primary characterization literature for head-to-head quantification.

antimicrobial spectrum antibacterial antifungal MIC

Aranorosin Optimal Research and Preclinical Development Application Scenarios


MRSA Resistance Circumvention Studies and Aminoglycoside Potentiation Screening

Aranorosin is optimally deployed as a tool compound for investigating mechanisms of aminoglycoside resistance circumvention in methicillin-resistant Staphylococcus aureus (MRSA). Based on its demonstrated 64-fold potentiation of arbekacin against arbekacin-resistant MRSA strain TH-1466 and 16-fold MIC50 reduction across 26 clinical isolates at 0.5 μg/mL [1] [2], aranorosin serves as a validated positive control for: (i) screening novel AAC(6′)/APH(2″) inhibitors, (ii) evaluating combination therapy potential of aminoglycoside-enzyme inhibitor pairs, (iii) studying the contribution of bifunctional modifying enzymes to clinical aminoglycoside failure, and (iv) validating enzyme inhibition assays using the purified AAC(6′)/APH(2″) target (IC50 ≈ 2.6 μM) [3].

Bcl-2-Mediated Apoptosis Resistance Chemical Biology and Inhibitor Development

Aranorosin is suitable as a chemical probe for studying Bcl-2-mediated suppression of apoptosis, particularly in cellular models where Bcl-2 overexpression confers resistance to conventional cytotoxic agents. The compound reduces viability in HeLa/Bcl-2 cells and served as the structural template for the development of derivative K050, which induces apoptosis at sub-micromolar concentrations in combination with anti-Fas antibody [4]. Procurement of aranorosin is specifically indicated for: (i) structure-activity relationship studies aimed at optimizing Bcl-2 inhibitory potency, (ii) validation of assays measuring Bcl-2 functional inhibition, (iii) comparative profiling against established Bcl-2 family inhibitors, and (iv) chemical synthesis programs using the aranorosin scaffold for derivative generation [4].

Antifungal Drug Discovery and Structure-Activity Relationship Studies

Aranorosin is appropriate for antifungal discovery programs requiring a natural product comparator with activity against Aspergillus niger and Candida albicans [5]. The compound's established superiority over naturally occurring congeners (aranorosinol A/B, aranochlor A/B) in antifungal assays [6] makes it valuable for: (i) comparative structure-activity relationship studies evaluating the contribution of the cyclohexanone bisoxirane moiety to antifungal potency, (ii) use as a reference standard in screening campaigns for novel fungal metabolites with similar activity profiles, and (iii) investigation of polyene amide natural products as antifungal leads .

Natural Product Total Synthesis and Stereochemical Assignment Reference

Aranorosin's structurally unique 1-oxaspiro[4,5]decane ring system containing an acid/base-sensitive cis-bisoxirane moiety has made it a benchmark target for total synthesis methodology development since the 1990s [7] [8]. The successful convergent stereoselective synthesis by Wipf et al. (1993) established the corrected (6′R)-stereochemistry of the natural product [8]. Procurement of authentic natural aranorosin is essential for: (i) validating synthetic aranorosin and novel analogs via spectroscopic comparison, (ii) providing reference material for stereochemical assignment of related polyketide natural products, (iii) serving as a positive control in bioactivity assays for synthetic derivatives, and (iv) enabling biosynthesis studies of chlorinated alkaloids derived from aranorosin precursors [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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